![molecular formula C14H16N2O2S B2533208 N-(4-(2-methoxyphenyl)thiazol-2-yl)isobutyramide CAS No. 403845-20-5](/img/structure/B2533208.png)
N-(4-(2-methoxyphenyl)thiazol-2-yl)isobutyramide
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Overview
Description
“N-(4-(2-methoxyphenyl)thiazol-2-yl)isobutyramide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are found in many biologically active compounds and have been associated with various medicinal properties such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be analyzed using various spectroanalytical methods such as NMR and IR .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For example, they can react with α-bromoketones to form substituted thiazol-2-yl-acetamides .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Antimicrobial Activities
Research indicates that compounds similar to N-(4-(2-methoxyphenyl)thiazol-2-yl)isobutyramide demonstrate notable antimicrobial properties. For instance, a study by Bharti et al. (2010) synthesized a series of arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines, which showed moderate to excellent anti-fungal and anti-bacterial activities, particularly against strains like Candida albicans and Aspergillus flavus (Bharti, Nath, Tilak, & Singh, 2010).
Anticancer Properties
Compounds structurally related to this compound have been evaluated for their potential in cancer treatment. Yakantham, Sreenivasulu, and Raju (2019) synthesized thiazol-4-amine derivatives, testing their anticancer activity against various human cancer cell lines, including breast and lung cancers, demonstrating promising results (Yakantham, Sreenivasulu, & Raju, 2019).
Anti-inflammatory Agents
A study by Thabet et al. (2011) synthesized compounds including N-(4-(2-aminothiazol-2-yl) and evaluated them for anti-inflammatory properties. The synthesized compounds were screened for analgesic and anti-inflammatory studies, showing potential as anti-inflammatory agents (Thabet, Helal, Salem, & Abdelaal, 2011).
Effect on Cancer Cell Morphology
A 2021 study by Evdokimova et al. explored bicyclic isothioureas of N-(4-methoxyphenyl)-2-aminocycloalkane[d]thiazole type and their impact on the morphology of human lung carcinoma cells. This research suggests potential applications in understanding and influencing cancer cell behavior (Evdokimova, Alexeev, Nurieva, Milaeva, Kuznetsov, & Zefirova, 2021).
Corrosion Inhibition
Compounds similar to this compound have been studied for their corrosion inhibition properties. Chaitra et al. (2016) synthesized thiazole hydrazones and evaluated their potential in inhibiting mild steel corrosion in acidic media, indicating their utility in industrial applications (Chaitra, Mohana, Gurudatt, & Tandon, 2016).
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been found to interact with various biological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Mode of Action
It’s known that the thiazole ring, a key structural component of this compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that the compound could interact with its targets in a variety of ways, leading to different physiological effects.
Result of Action
Thiazole-containing compounds have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Future Directions
properties
IUPAC Name |
N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-9(2)13(17)16-14-15-11(8-19-14)10-6-4-5-7-12(10)18-3/h4-9H,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKESCKSRAKZEFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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